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Compound of Interest

Compound Name: 2-Cyclopropyl-2-oxoacetic acid

Cat. No.: B174798

An In-depth Technical Guide to the Structural Analysis of 2-Cyclopropyl-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropyl-2-oxoacetic acid is a pivotal chemical scaffold, drawing significant attention in
medicinal chemistry and drug discovery for its unigue combination of a strained cyclopropy! ring
and a reactive a-keto acid moiety. The incorporation of the cyclopropyl group into drug
candidates can enhance metabolic stability, binding affinity, and potency.[1][2][3] This guide
provides a comprehensive framework for the definitive structural analysis of this molecule,
moving beyond procedural steps to explain the scientific rationale behind the application of
core analytical techniques. We will explore the synergistic use of Nuclear Magnetic Resonance
(NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to build an
unassailable structural dossier, ensuring the integrity of research and development programs
that utilize this valuable building block.

Physicochemical Profile and Structural Significance

A foundational understanding of 2-cyclopropyl-2-oxoacetic acid's properties is essential for
its effective application and analysis. The molecule's character is dominated by the interplay
between its two key functional groups.
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e The Cyclopropyl Ring: This three-membered carbocycle is notable for its high ring strain and
unique electronic properties. The C-C bonds exhibit enhanced mt-character, influencing the
molecule's conformation and electronic interactions.[1] In a pharmaceutical context, this ring
is often introduced to lock a molecule into a specific bioactive conformation, improve
metabolic resistance by shielding adjacent groups from enzymatic degradation, and enhance
membrane permeability.[1][2]

e The a-Keto Acid Moiety: This feature imparts significant reactivity and functionality. The
carboxylic acid group provides a handle for forming salts or esters and can engage in crucial
hydrogen bonding interactions with biological targets. The adjacent ketone is an electrophilic
center, susceptible to nucleophilic attack, a property that can be exploited in covalent
inhibitor design.

These structural elements dictate the molecule's physical and chemical behavior, summarized

below.
Property Value Source
CAS Number 13885-13-7 [4][5]16]
Molecular Formula CsHeOs [415116]
Molecular Weight 114.10 g/mol [41[6]

Colorless to light yellow liquid
Appearance _ _ [4][5]
or white solid

Boiling Point 195.2+7.0 °C at 760 mmHg [5]
Density ~1.442 g/lcm3 [4115]
pKa (Predicted) 2.57+0.54 [4]

Sealed in dry, Room
Storage [4]
Temperature or 2-8°C

Context: A Common Synthetic Pathway

While numerous synthetic routes exist, a prevalent method for producing 2-cyclopropyl-2-
oxoacetic acid is through the oxidation of a more common starting material, cyclopropyl
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methyl ketone.[4] Understanding the synthesis provides context for potential impurities and
validates the expected molecular structure. The causality is straightforward: a strong oxidizing
agent like potassium permanganate (KMnQa) is required to convert the methyl group into a
carboxylic acid while leaving the stable cyclopropyl ring intact.

Synthetic Workflow

Cyclopropyl Methyl Ketone
(Starting Material)

xidation

KMnO4, Na2COs
Water, 50°C

Giltration & PurificatiorD

(Target Product)

[Z-Cyclopropyl-2-oxoacetic aci(ﬂ

Click to download full resolution via product page

Caption: High-level overview of a common synthesis route.

The Analytical Triad: A Multi-Pronged Approach to
Structural Verification

No single technique can provide absolute structural proof. A robust analytical strategy relies on
the orthogonal and complementary nature of several methods. Here, we detail the core triad for
analyzing 2-cyclopropyl-2-oxoacetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton Environment

Expertise & Rationale: NMR is the primary tool for confirming the carbon-hydrogen framework
of the molecule. For this specific structure, H NMR is invaluable for verifying the presence and
integrity of the cyclopropyl ring, which has a highly characteristic spectroscopic signature. The
strained ring geometry forces the methylene protons into distinct magnetic environments,
leading to complex splitting patterns, while the unique methine proton is shifted further
downfield by the adjacent carbonyl group.

Self-Validating Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-cyclopropyl-2-oxoacetic acid in ~0.7 mL of a
deuterated solvent (e.g., CDCIs, MeOD, or D20). Causality: Deuterated solvents are used to
avoid large solvent signals that would obscure the analyte's peaks.

e Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane
(TMS), to calibrate the chemical shift scale to O ppm.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is
tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape.

o Data Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. A 400
MHz or higher field magnet is recommended for better signal dispersion.

o Data Processing: Fourier transform the raw data. Phase the resulting spectrum and perform
a baseline correction.

o Spectral Interpretation: Integrate the peaks to determine the relative number of protons.
Analyze the chemical shifts and splitting patterns (multiplicity) to assign signals to the
specific protons in the molecule.

o Expected Signals: Based on literature data, one expects two main groups of signals: a
multiplet for the single methine proton (CH) adjacent to the carbonyl, and another complex
multiplet for the four methylene protons (CHz) of the cyclopropyl ring.[4] For example, in
CDsO0D, signals are observed around 6 2.49-2.43 (1H, m) and & 1.06-0.98 (4H, m).[4]
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Caption: Standardized workflow for NMR-based structural verification.

Mass Spectrometry (MS): The Molecular Weight

Gatekeeper

Expertise & Rationale: MS provides the exact molecular weight and, with high-resolution
instruments, the elemental formula. This is a critical, non-negotiable step to confirm that the

compound has the expected

atomic composition (CsHeO3). Electrospray ionization (ESI) is a
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preferred technique for this molecule due to its polarity and the presence of an acidic proton,
which readily allows for the formation of ions in solution.

Self-Validating Protocol: High-Resolution ESI-MS

Sample Preparation: Prepare a dilute solution of the sample (~10-100 pg/mL) in a suitable
solvent like methanol or acetonitrile/water. Causality: Dilute solutions prevent signal
saturation and ion suppression effects.

Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped
with an ESI source.

lonization Mode: Set the instrument to operate in negative ion mode. Causality: The
carboxylic acid group is easily deprotonated to form a stable [M-H]~ ion, which is often the
most abundant and easily interpretable signal.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
Data Analysis:

o lIdentify the peak corresponding to the [M-H]~ ion. For CsHeOs3, the expected monoisotopic
mass is 114.0317 Da. The [M-H]~ ion should therefore appear at an m/z of 113.0244.[6]

o Use the instrument's software to calculate the elemental formula from the exact mass and
compare it to the theoretical formula. A mass accuracy of <5 ppm provides high
confidence in the assignment.
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Caption: Workflow for confirming molecular weight and formula via MS.

X-ray Crystallography: The Definitive 3D Structure

Expertise & Rationale: While NMR and MS establish connectivity and formula, X-ray
crystallography provides the unambiguous three-dimensional arrangement of atoms in the solid
state.[7][8] This technique is the gold standard for determining precise bond lengths, bond
angles, and intermolecular interactions. For a molecule intended for drug development,
understanding its solid-state conformation and packing can be critical for formulation and
polymorphism studies. The primary challenge is experimental: obtaining a single, high-quality
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crystal suitable for diffraction, which can be difficult for a small molecule that may be a liquid or

low-melting solid at room temperature.

Self-Validating Protocol: Single-Crystal X-ray Diffraction

Crystallization: The most critical and often challenging step. Grow single crystals of the
compound. Common methods include slow evaporation from a saturated solution, vapor
diffusion, or cooling crystallization. A variety of solvents should be screened.

Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a
goniometer head.

Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen
(~100 K) is typically used to minimize thermal motion and radiation damage. Expose the
crystal to a monochromatic X-ray beam and rotate it to collect a full sphere of diffraction data.

[7]
Structure Solution and Refinement:
o Process the diffraction pattern to determine the unit cell dimensions and space group.

o Use direct methods or other algorithms to solve the phase problem and generate an initial
electron density map.

o Build a molecular model into the electron density map and refine the atomic positions and
thermal parameters until the model accurately fits the experimental data.

Validation: The final refined structure is validated using metrics like the R-factor (agreement
factor) and by checking for any unusual bond lengths or angles. The result is a definitive 3D
model of the molecule.
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X-ray Crystallography Workflow
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Caption: The definitive workflow for 3D structural determination.

Integrated Data Analysis: From Spectrum to
Structure

The true power of this analytical approach lies in integrating the data from each technique.
Each result cross-validates the others, building a self-consistent and irrefutable structural
assignment.
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Analytical Technique

Primary Information
Provided

Role in Confirmation

1H NMR Spectroscopy

Carbon-Hydrogen Framework,

Proton Ratios

Confirms presence and
connectivity of the cyclopropyl
ring and adjacent methine

proton.

Mass Spectrometry

Molecular Weight, Elemental

Formula

Confirms the exact mass and

atomic composition (CsHeO3).

X-ray Crystallography

3D Atomic Arrangement, Bond
Lengths/Angles

Provides absolute,
unambiguous proof of
structure and conformation in

the solid state.

This integrated logic ensures that the identity and purity of 2-cyclopropyl-2-oxoacetic acid
are established beyond any reasonable doubt, a critical requirement before its inclusion in

advanced drug discovery programs.

Integrated Structural Verification

NMR Data
(Connectivity)

Combined Analysis

Definitively Confirmed Structure:

2-Cyclopropyl-2-oxoacetic acid

MS Data
[ (Formula) ] [(3

X-ray Data
D Geometry)

Drthogonal Validation
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Caption: Logical flow of integrating orthogonal analytical data.

Safety and Handling

As a laboratory chemical, proper handling is paramount. Safety data sheets indicate that 2-
cyclopropyl-2-oxoacetic acid and related compounds are irritants.[9]

o Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing
vapors or dust.[9][10]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles,
and a lab coat.[9][10][11]

o First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15
minutes.[9][11] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.

Conclusion

The structural analysis of 2-cyclopropyl-2-oxoacetic acid is a clear demonstration of modern
analytical chemistry principles. By synergistically applying NMR spectroscopy, mass
spectrometry, and X-ray crystallography, researchers can achieve an unambiguous and robust
characterization. This analytical rigor is not merely academic; it is a prerequisite for ensuring
the quality, reproducibility, and ultimate success of drug discovery programs that rely on this
versatile and high-value chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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